Bipinnatin A

Description

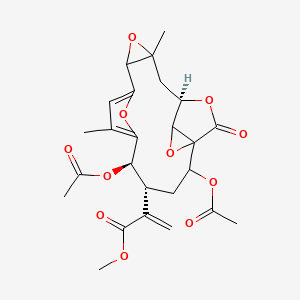

Bipinnatin A is a cembrane-type diterpenoid isolated from the Caribbean gorgonian coral Pseudopterogorgia bipinnata. It exhibits notable biological activities, including cytotoxicity against the P388 murine leukemia cell line (IC₅₀ = 0.9 μg/mL) . Structurally, it features a 14-membered cembrane backbone with an α,β-unsaturated carbonyl group at C15–C17 and an epoxide moiety at C11–C12, both critical for its bioactivity . This compound also demonstrates neurotoxic properties, irreversibly blocking nicotinic acetylcholine receptors (nAChRs) through covalent modification of the α-subunit . Its synthesis involves complex stereoselective strategies, including silver-promoted γ-alkylation and Cr(II)-mediated macrocyclization .

Properties

CAS No. |

99552-28-0 |

|---|---|

Molecular Formula |

C25H28O11 |

Molecular Weight |

504.5 g/mol |

IUPAC Name |

methyl 2-[(2S,4R,5R,14R)-2,5-diacetyloxy-7,12-dimethyl-17-oxo-11,16,18,19-tetraoxapentacyclo[12.2.2.16,9.01,15.010,12]nonadeca-6,8-dien-4-yl]prop-2-enoate |

InChI |

InChI=1S/C25H28O11/c1-10-7-15-20-24(5,35-20)9-16-21-25(36-21,23(29)34-16)17(31-12(3)26)8-14(11(2)22(28)30-6)19(18(10)33-15)32-13(4)27/h7,14,16-17,19-21H,2,8-9H2,1,3-6H3/t14-,16-,17+,19-,20?,21?,24?,25?/m1/s1 |

InChI Key |

SETTUTVEWZFWRZ-RTNZLAPYSA-N |

SMILES |

CC1=C2C(C(CC(C34C(O3)C(CC5(C(O5)C(=C1)O2)C)OC4=O)OC(=O)C)C(=C)C(=O)OC)OC(=O)C |

Isomeric SMILES |

CC1=C2[C@@H]([C@H](C[C@@H](C34C(O3)[C@@H](CC5(C(O5)C(=C1)O2)C)OC4=O)OC(=O)C)C(=C)C(=O)OC)OC(=O)C |

Canonical SMILES |

CC1=C2C(C(CC(C34C(O3)C(CC5(C(O5)C(=C1)O2)C)OC4=O)OC(=O)C)C(=C)C(=O)OC)OC(=O)C |

Synonyms |

ipinnatin A bipinnatin-A |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Structural Analogues within the Bipinnatin Family

Key Observations :

- The α,β-unsaturated carbonyl group at C15–C17 is essential for cytotoxicity, as its absence (e.g., Bipinnatin C) drastically reduces activity .

- Bipinnatin J, a biosynthetic precursor, lacks cytotoxicity but serves as a photochemical substrate for generating pseudopterane diterpenes like kallolide A .

Functional Analogues: Neurotoxic Cembranoids

- Lophotoxin (LTX): A cembranoid from Pseudopterogorgia species, LTX irreversibly inhibits nAChRs by targeting Trp-190 in the α-subunit. Bipinnatin B shows comparable binding affinity but higher potency in Torpedo californica receptors .

- Pinnatin A: A structurally distinct cembranoid with broad cytotoxicity (10⁻⁵ M against renal, ovarian, and leukemia cells), outperforming Bipinnatin I in specificity .

Molecular Interactions and Stability

Protein Binding Affinity and Dynamics

- This compound binds to Listeria InlA protein with a docking score of -9.5 kcal/mol, forming hydrogen bonds with Ser173 and Asp213, and hydrophobic interactions with Phe150 .

- Epispongiadiol, a non-cembranoid comparator, exhibits similar binding affinity (-9.5 kcal/mol) but superior structural stability in 100 ns molecular dynamics (MD) simulations, as evidenced by lower RMSD fluctuations .

Structural Determinants of Bioactivity

Q & A

Q. How is Bipinnatin A structurally characterized, and what analytical methods are essential for confirming its identity?

Q. What are the standard protocols for synthesizing this compound in laboratory settings?

Methodological Answer:

- Total synthesis often involves stereoselective cyclization and oxidation steps. Key intermediates (e.g., decahydroazulene scaffolds) require chiral catalysts or enzymatic resolution.

- Detailed experimental procedures must include solvent systems, reaction temperatures, and purification methods (e.g., column chromatography, recrystallization) to ensure reproducibility .

Advanced Research Questions

Q. How can researchers design a PICOT framework-based study to investigate this compound’s bioactivity in vitro?

Methodological Answer:

- P (Population): Target cell lines (e.g., cancer cells, microbial strains).

- I (Intervention): this compound at varying concentrations.

- C (Comparison): Positive controls (e.g., standard chemotherapeutic agents) and vehicle controls.

- O (Outcome): Quantified metrics (e.g., IC₅₀, apoptosis markers).

- T (Time): Exposure duration (e.g., 24–72 hours).

- Use FINER criteria to evaluate feasibility, novelty, and relevance .

Q. What strategies resolve contradictions in reported pharmacological data for this compound (e.g., conflicting IC₅₀ values)?

Methodological Answer:

- Conduct meta-analysis to identify variables affecting outcomes:

Q. How should researchers synthesize conflicting findings on this compound’s mechanism of action across studies?

Methodological Answer:

Q. What are the best practices for ensuring experimental reproducibility in this compound research?

Methodological Answer:

- Document all parameters:

- Synthetic routes : Catalyst batches, reaction yields.

- Biological assays : Passage numbers of cell lines, serum sources.

- Share raw data and protocols in supplementary materials.

- Adhere to NIH preclinical reporting guidelines .

Q. How can researchers evaluate the novelty of this compound derivatives using computational and experimental approaches?

Methodological Answer:

- In silico : Molecular docking to predict binding affinity vs. known targets (e.g., kinases).

- In vitro : High-throughput screening against diverse disease models.

- Compare structural novelty via cheminformatics tools (e.g., Tanimoto similarity indices) .

Data Contradiction and Validation

Q. What methodologies address discrepancies in this compound’s reported spectral data?

Methodological Answer:

Q. How to design a study analyzing this compound’s structure-activity relationships (SAR) with statistical rigor?

Methodological Answer:

- Use multivariate regression to correlate substituent effects (e.g., hydroxyl groups) with bioactivity.

- Include negative controls (e.g., structurally related inactive analogs).

- Apply false discovery rate (FDR) corrections for high-dimensional data .

Literature and Synthesis

Q. What systematic approaches identify knowledge gaps in this compound research?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.